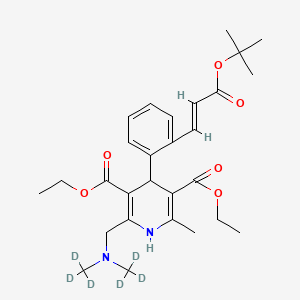

Teludipine-d6

CAS No.:

Cat. No.: VC16673951

Molecular Formula: C28H38N2O6

Molecular Weight: 504.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H38N2O6 |

|---|---|

| Molecular Weight | 504.6 g/mol |

| IUPAC Name | diethyl 2-[[bis(trideuteriomethyl)amino]methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |

| Standard InChI | InChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+/i7D3,8D3 |

| Standard InChI Key | DKLVJXTUCNPMDC-JKAPMHMVSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])N(CC1=C(C(C(=C(N1)C)C(=O)OCC)C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C([2H])([2H])[2H] |

| Canonical SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C |

Introduction

Teludipine-d6 is a deuterated derivative of Teludipine, a compound primarily known for its application in medicinal chemistry as a calcium channel blocker. This modification involves replacing certain hydrogen atoms with deuterium, which can enhance the compound's pharmacokinetic properties, stability, and metabolic profile. This makes Teludipine-d6 particularly useful for studying its behavior in biological systems using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis and Applications

The synthesis of Teludipine-d6 typically involves deuteration processes applied to the original Teludipine compound. Common methods include replacing hydrogen atoms with deuterium through chemical reactions tailored to achieve high purity and yield. Teludipine-d6 has several applications in research and pharmaceutical development, particularly in studying calcium channel blockers' effects on cardiovascular health.

Mechanism of Action and Biological Effects

Teludipine-d6 acts primarily as a calcium channel blocker, similar to its non-deuterated counterpart. This activity results in vasodilation and decreased peripheral resistance, making it beneficial for managing hypertension. The deuterated form may exhibit altered metabolic pathways compared to Teludipine, potentially leading to enhanced therapeutic effects or reduced side effects.

Comparison with Other Calcium Channel Blockers

Teludipine-d6 shares structural similarities with other calcium channel blockers but offers unique advantages due to its isotopic labeling. Here is a comparison with some notable compounds:

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Teludipine-d6 | Deuterated derivative | Hypertension treatment | Enhanced metabolic profiling |

| Amlodipine | Dihydropyridine | Hypertension and angina | Long half-life |

| Nifedipine | Dihydropyridine | Hypertension and angina | Rapid onset of action |

| Diltiazem | Benzothiazepine | Hypertension and arrhythmias | Antiarrhythmic properties |

Research Findings and Future Directions

Research on Teludipine-d6 focuses on its effects on calcium channels and other molecular targets within cells. Advanced techniques such as interaction studies and pharmacokinetic analyses are utilized to understand its behavior in biological systems. The unique isotopic labeling of Teludipine-d6 provides distinct advantages for research applications compared to similar compounds, making it an essential tool in understanding drug behavior and interactions more comprehensively.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume